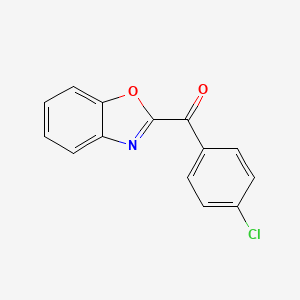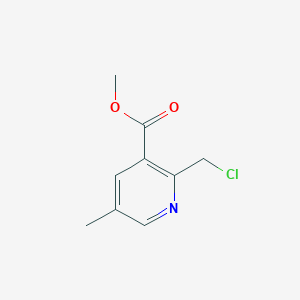
Methyl 2-(chloromethyl)-5-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(chloromethyl)-5-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by a chloromethyl group attached to the second carbon of the nicotinate ring and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-5-methylnicotinate typically involves the chloromethylation of methyl 5-methylnicotinate. One common method includes the reaction of methyl 5-methylnicotinate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-5-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted nicotinates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-(chloromethyl)-5-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(chloromethyl)-5-methylnicotinate involves its interaction with nucleophilic sites in biomolecules. The chloromethyl group can form covalent bonds with nucleophiles such as amino acids in proteins, leading to modifications that can alter the function of the biomolecule. This property is exploited in biochemical research to study protein function and interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(bromomethyl)-5-methylnicotinate
- Methyl 2-(iodomethyl)-5-methylnicotinate
- Methyl 2-(hydroxymethyl)-5-methylnicotinate
Uniqueness
Methyl 2-(chloromethyl)-5-methylnicotinate is unique due to its specific reactivity profile. The chloromethyl group provides a balance between reactivity and stability, making it suitable for a wide range of chemical transformations. In comparison, the bromomethyl and iodomethyl analogs are more reactive but less stable, while the hydroxymethyl analog is less reactive.
Properties
CAS No. |
124796-99-2 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-7(9(12)13-2)8(4-10)11-5-6/h3,5H,4H2,1-2H3 |
InChI Key |
HTNNEVOKLKIFGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CCl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


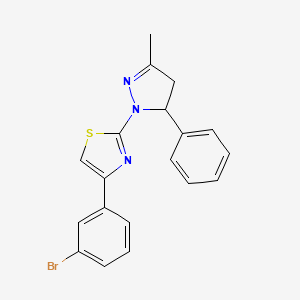
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14133986.png)
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
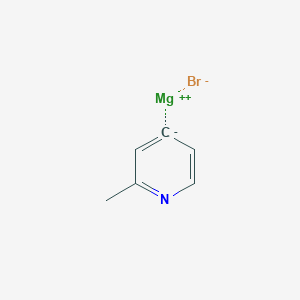
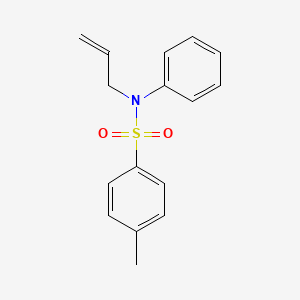
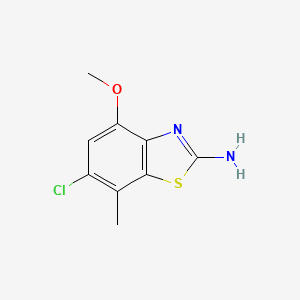
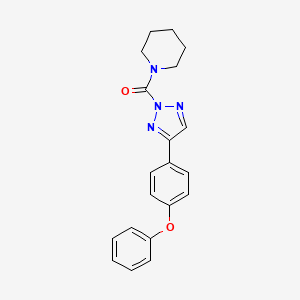


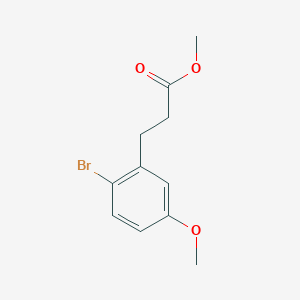
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)

![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
